molecular formula C17H29NaO6S B8101831 Sulfated poe nonylphenol sodium salt

Sulfated poe nonylphenol sodium salt

Cat. No.: B8101831
M. Wt: 384.5 g/mol
InChI Key: IISUIUPHSPOQFC-UHFFFAOYSA-M
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Description

Molecular Composition and Structural Characteristics

Sulfated POE nonylphenol sodium salt (CAS RN 9014-90-8) is characterized by a hydrophobic nonylphenol group linked to a hydrophilic polyethoxylate chain terminated with a sulfate group and a sodium counterion. Its molecular formula is $$ \text{C}{23}\text{H}{39}\text{NaO}8\text{S} $$, with a molecular weight of 498.61 g/mol. The representative structure features a branched nonyl chain (predominantly para-substituted) attached to a phenolic ring, which is further connected to a polyoxyethylene (POE) chain comprising 1–4 ethoxy units. The sulfate group ($$ \text{-OSO}3^- $$) and sodium ion ($$ \text{Na}^+ $$) enhance water solubility and anionic surfactant behavior.

The SMILES notation for this compound is:
$$ \text{CC(C)CC(C)CC(C)c1ccc(OCCOCCOCCOCCOS(=O)(=O)[O-])cc1.[Na+]} $$
This reflects the branched nonylphenol core, ethoxylate spacer, and sulfate-sodium moiety.

Isomeric Variability and Branching Effects

Commercial this compound is a mixture of structural isomers and homologues. Key variations include:

  • Ethoxylate Chain Length : The POE chain typically contains 1–4 ethoxy units, with shorter chains (e.g., 1–2 units) dominating in anionic derivatives.
  • Nonyl Group Branching : The nonyl chain exists as a mixture of branched isomers, primarily tert-nonyl groups, which influence critical micelle concentration (CMC) and biodegradability.
  • Sulfation Position : Sulfation occurs at the terminal hydroxyl group of the POE chain, though minor side reactions may lead to sulfation at internal ethoxy units.

These variabilities impact colloidal behavior and environmental persistence. For instance, shorter ethoxylate chains reduce solubility but enhance surface activity.

Solubility, Surface Activity, and Colloidal Behavior

This compound exhibits high water solubility (>100 g/L at 25°C) due to its ionic sulfate group and ethoxylate spacer. Its hydrophilic-lipophilic balance (HLB) ranges from 12–16, classifying it as a high-HLB surfactant suitable for emulsification and detergency. Surface tension reduction studies report a CMC of 0.1–0.5 mM, with micelles forming spherical aggregates of 5–10 nm diameter.

The compound’s colloidal stability is pH-dependent. At neutral to alkaline pH (7–12), the sulfate group remains deprotonated, ensuring micelle integrity. Below pH 3, protonation of the sulfate group ($$ \text{-OSO}3^- \rightarrow \text{-OSO}3\text{H} $$) reduces solubility and destabilizes micelles.

Thermal Stability and pH-Dependent Properties

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, with primary degradation pathways involving:

  • Cleavage of the sulfate group ($$ \text{-OSO}_3^- $$) at 220–300°C.
  • Degradation of the ethoxylate chain above 300°C.

In aqueous solutions, the compound demonstrates stability between pH 5–10. Hydrolysis occurs under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, yielding nonylphenol ethoxylates and free sulfate ions.

Table 1: Key Physicochemical Properties of this compound

Property Value/Range Source
Molecular Formula $$ \text{C}{23}\text{H}{39}\text{NaO}_8\text{S} $$
Molecular Weight 498.61 g/mol
Solubility in Water (25°C) >100 g/L
Critical Micelle Concentration 0.1–0.5 mM
Decomposition Temperature 220°C
pH Stability Range 5–10

Properties

IUPAC Name

sodium;ethoxy sulfate;2-nonylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O.C2H6O5S.Na/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;1-2-6-7-8(3,4)5;/h9-10,12-13,16H,2-8,11H2,1H3;2H2,1H3,(H,3,4,5);/q;;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IISUIUPHSPOQFC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1O.CCOOS(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NaO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Parameters for Ethoxylation

ParameterOptimal RangeImpact on Product Quality
Temperature120–180°CHigher temperatures accelerate EO consumption but risk thermal degradation.
Pressure3–5 barEnsures EO remains in liquid phase for efficient reaction.
Catalyst Concentration0.1–0.5% (w/w)Excessive catalyst increases PEG dimer formation.
EO/Nonylphenol Molar Ratio5:1 to 20:1Higher ratios yield longer EO chains, enhancing solubility.

Sulfation Reaction

The ethoxylated intermediate is sulfated using sulfur trioxide (SO3\text{SO}_3) in a continuous falling film reactor. This step introduces the sulfate group (OSO3-\text{OSO}_3^-) to the terminal hydroxyl group of the PEG chain. The reaction is highly exothermic and requires meticulous temperature control (30–60°C) to minimize byproducts like 1,4-dioxane:

Nonylphenol-(EO)n-OH+SO3Nonylphenol-(EO)n-OSO3H\text{Nonylphenol-(EO)}n\text{-OH} + \text{SO}3 \rightarrow \text{Nonylphenol-(EO)}n\text{-OSO}3\text{H}

A molar ratio of SO3\text{SO}_3 to ethoxylate of 1:1 is critical to ensure complete sulfation while avoiding over-sulfation, which compromises surfactant stability. Modern reactors utilize gas-phase SO3\text{SO}_3 delivery systems to enhance reaction efficiency and reduce residual unsulfated materials (<2%).

Industrial Sulfation Process

ParameterSpecificationRationale
Reactor TypeFalling FilmMaximizes surface area for heat dissipation.
SO3\text{SO}_3 Purity≥99.5%Reduces sulfonic acid impurities.
Residence Time10–30 secondsPrevents thermal decomposition.
Cooling MediumChilled water (5–10°C)Controls exothermic reaction heat.

Neutralization with Sodium Hydroxide

The sulfated acid form is neutralized with aqueous sodium hydroxide (NaOH) to yield the sodium salt. This step is conducted in a stirred tank reactor at 40–60°C, with pH maintained between 8–9 to ensure complete neutralization:

Nonylphenol-(EO)n-OSO3H+NaOHNonylphenol-(EO)n-OSO3Na+H2O\text{Nonylphenol-(EO)}n\text{-OSO}3\text{H} + \text{NaOH} \rightarrow \text{Nonylphenol-(EO)}n\text{-OSO}3\text{Na} + \text{H}_2\text{O}

Excess NaOH is avoided to prevent hydrolysis of the sulfate ester. The final product is concentrated via vacuum evaporation and spray-dried to obtain a free-flowing powder with >98% purity.

Industrial Production Methods

Large-scale manufacturing employs continuous processes to enhance yield and consistency. For example:

  • Ethoxylation : Loop reactors with automated EO feed systems achieve >95% conversion.

  • Sulfation : Multi-tube falling film reactors handle throughputs of 5–10 tons/hour.

  • Neutralization : In-line static mixers reduce processing time by 50% compared to batch systems.

Scalability Challenges

ChallengeMitigation Strategy
1,4-Dioxane FormationOptimize SO3\text{SO}_3 stoichiometry and post-reaction stripping.
Color ImpuritiesUse activated carbon filtration.
Viscosity Build-upDilute reaction medium with inert solvents.

Quality Control and Analytical Methods

Stringent testing ensures compliance with industrial standards:

Key Quality Metrics

ParameterTest MethodAcceptance Criteria
1,4-DioxaneGC-MS (ISO 17280)≤30 ppm
Unsulfated MaterialLight Petroleum Extraction≤2%
Heavy Metals (Pb, As)ICP-MS≤20 mg/kg (Pb), ≤3 mg/kg (As)
pH (5% Solution)Potentiometry6.5–8.5

Scientific Research Applications

Industrial Applications

Sulfated POE nonylphenol sodium salt is utilized in numerous industrial processes:

  • Surfactants : It serves as an effective surfactant in cleaning products, detergents, and emulsifiers. Its ability to reduce surface tension makes it valuable in formulations for household and industrial cleaners .
  • Agriculture : Used as an adjuvant in pesticide formulations, it enhances the effectiveness of active ingredients by improving their spread and adhesion on plant surfaces .
  • Textile Industry : Acts as a wetting agent and dispersant in dyeing processes, facilitating even dye distribution and improving color fastness .

Environmental Research

Research has shown that this compound can degrade into more toxic compounds like nonylphenol (NP) upon environmental exposure. This raises concerns regarding its ecological impact:

  • Toxicity Studies : NP is recognized as an endocrine disruptor, affecting aquatic life and potentially entering the food chain. Studies have demonstrated varying toxicity levels of NP and its ethoxylates on different crops, indicating that NP poses the highest risk to plant health .
  • Biodegradation : The degradation rates of nonylphenol ethoxylates in soil and wastewater treatment systems have been studied extensively. For instance, mineralization half-lives range from 10 to 50 days depending on environmental conditions .

Case Study 1: Pesticide Formulation Enhancement

A study investigated the use of this compound as an adjuvant in herbicide formulations. Results indicated a significant increase in herbicide efficacy when combined with this surfactant compared to formulations without it. The enhanced penetration and coverage led to improved weed control outcomes.

Case Study 2: Textile Dyeing Efficiency

In textile processing, this compound was incorporated into dye baths. The study found that fabrics treated with this surfactant exhibited better dye uptake and uniformity, reducing dye wastage and improving overall production efficiency.

Case Study 3: Wastewater Treatment

Research focused on the photodegradation of NPEOs in wastewater treatment settings revealed that specific conditions (e.g., light intensity and current density) could optimize the breakdown of these compounds, leading to lower concentrations of harmful byproducts like NP in treated effluents .

Environmental Impact Assessment

The widespread use of this compound necessitates careful assessment of its environmental impact:

  • Regulatory Considerations : Regulatory bodies have begun scrutinizing the use of NPEOs due to their potential ecological risks. Alternatives are being explored to mitigate these impacts while maintaining efficacy in industrial applications .
  • Monitoring Programs : Continuous monitoring of NP levels in aquatic environments is crucial for assessing the long-term effects of these compounds on ecosystems.

Data Tables

Application AreaSpecific UsesEnvironmental Concerns
Cleaning ProductsDetergents, degreasersToxicity to aquatic life
AgriculturePesticide adjuvantsEndocrine disruption potential
Textile ProcessingDyeing agentsChemical runoff into water systems
Wastewater TreatmentPhotodegradation studiesFormation of toxic byproducts

Comparison with Similar Compounds

Variants :

  • ABEX® EP-100: 4 EO moles.
  • ABEX® EP-110: 9 EO moles.
  • ABEX® EP-120: 30 EO moles.
    Applications : Adjusting EO moles tailors solubility; higher EO (e.g., 30) enhances water solubility for niche industrial uses .
    Key Difference : Ammonium counterions (vs. sodium) may reduce crystallinity and improve compatibility in specific formulations.

Sodium Laureth Sulfate

Chemical Structure: Sodium salt of sulfated lauryl alcohol ethoxylate. Applications: Benchmark surfactant in shampoos and cleansers. Safety: Widely regarded as safe in cosmetics, though similar irritancy profiles to Sodium Myreth Sulfate at high concentrations . Key Difference: Shorter alkyl chain (C12) compared to nonylphenol derivatives may reduce environmental persistence.

Data Table: Comparative Analysis

Compound CAS Number Ethoxylation (EO Moles) Key Applications Safety Notes
This compound 9014-90-8 4 Detergents, Textiles Limited toxicity data available
Sodium Myreth Sulfate Not specified Variable Cosmetics Ocular irritant at ≥7%
Sulfated Castor Oil Sodium Salt 8002-33-3 None Leather processing Non-hazardous, biodegradable
ABEX® EP-100 Not specified 4 Industrial emulsifiers Ammonium salt enhances solubility
Sodium Laureth Sulfate 9004-82-4 1–3 Personal care products Safe at ≤1–5%

Research Findings and Environmental Considerations

  • Irritancy Profiles: Sulfated surfactants with longer alkyl chains (e.g., nonylphenol) may exhibit higher irritancy than shorter-chain analogs (e.g., lauryl derivatives) due to deeper skin penetration .
  • Environmental Fate: Sulfated compounds like 4-acetaminophen sulfate potassium salt serve as models for studying environmental degradation, suggesting that this compound may hydrolyze into nonylphenol—a known endocrine disruptor . However, specific ecotoxicological data for this compound are lacking.
  • Regulatory Status: Nonylphenol ethoxylates are restricted in the EU due to persistence, though their sulfated derivatives remain understudied .

Biological Activity

Sulfated POE nonylphenol sodium salt (SPNPS) is a surfactant derived from nonylphenol ethoxylates (NPEOs), which are widely utilized in various industrial applications. This compound has garnered attention due to its biological activity, particularly its endocrine-disrupting effects and toxicity to aquatic organisms. This article provides a comprehensive overview of the biological activity of SPNPS, supported by data tables, case studies, and detailed research findings.

This compound has the chemical formula C17H29NaO6SC_{17}H_{29}NaO_6S and is characterized by a hydrophilic sulfate group and a hydrophobic nonylphenol moiety. This amphiphilic nature allows it to function effectively as a surfactant.

Biological Activity Overview

  • Endocrine Disruption : SPNPS, like its precursor NPEOs, is classified as an endocrine disruptor. It can interfere with hormonal systems in various organisms, leading to reproductive and developmental issues. Studies have shown that nonylphenol can mimic estrogen, binding to estrogen receptors and disrupting normal hormonal functions .
  • Aquatic Toxicity : Research indicates that SPNPS exhibits significant toxicity to aquatic life. For instance, exposure to nonylphenol has been linked to feminization of male fish and decreased fertility in aquatic organisms at concentrations as low as 8.2 µg/L . A study involving fathead minnows revealed that nonylphenol affected the development of Sertoli cells and germ cells in males, indicating potential long-term reproductive impacts .
  • Environmental Persistence : SPNPS is persistent in the environment due to its resistance to biodegradation. It accumulates in sediments and sewage sludge, where it can remain for extended periods, posing risks to ecosystems .

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study assessed the effects of nonylphenol on fathead minnows over a 42-day exposure period. The findings showed that while no significant changes were observed in secondary sex characteristics, histological analysis revealed necrotic aggregates of germ cells in the testes of males exposed to nonylphenol . This indicates that even sub-lethal exposures can lead to significant reproductive impairments.

Case Study 2: Environmental Impact Analysis

Research conducted on the occurrence of nonylphenol in U.S. sewage sludges highlighted its prevalence and potential ecological risks. The study found that nonylphenol was the most abundant analyte in sewage sludge samples, with concentrations exceeding regulatory limits set by European standards . This underscores the need for stricter regulations regarding the use of NPEOs and their derivatives.

Table 1: Toxicity Levels of Nonylphenol and Its Derivatives

CompoundLC50 (µg/L)NOEC (µg/L)Effects Observed
Nonylphenol0.350.044Endocrine disruption in fish
Nonylphenol Ethoxylate (NPEO)5.67 - 11.31Not specifiedModerate toxicity to aquatic life
Sulfated POE Nonylphenol SaltNot specifiedNot specifiedPotential endocrine disruptor

Research Findings

  • Biodegradation Studies : Investigations into the biodegradation of NPEOs indicate that they degrade into nonylphenol, which is then further mineralized in soil environments with half-lives ranging from 10-15 days after adaptation . However, SPNPS itself shows limited degradation under anaerobic conditions.
  • Ecotoxicological Assessments : Various ecotoxicological studies have demonstrated that SPNPS exhibits moderate to high toxicity towards algae, daphnia, and fish species, reinforcing its classification as an environmental hazard .

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize sulfated POE nonylphenol sodium salt with high purity?

  • Methodology :

  • Synthesis : Use ethoxylation of nonylphenol followed by sulfation with sulfur trioxide or chlorosulfonic acid, and neutralize with sodium hydroxide. Control ethoxylation degree (e.g., 2–10 ethylene oxide units) to tailor solubility and surfactant properties .
  • Characterization : Employ Fourier-transform infrared spectroscopy (FTIR) to confirm sulfation (S=O stretching at 1,240–1,260 cm⁻¹) and nuclear magnetic resonance (NMR) to verify ethoxylate chain length. Measure critical micelle concentration (CMC) via surface tension assays .
    • Key Parameters : Ethoxylation efficiency, sulfation yield (>90%), and residual sulfate content (ICP-OES).

Q. What experimental protocols are recommended for assessing the aqueous solubility and pH-dependent behavior of this compound?

  • Methodology :

  • Solubility : Prepare saturated solutions in distilled water at 25°C, filter, and quantify dissolved compound gravimetrically. Test under varying ionic strengths (NaCl, 0–1 M) to simulate environmental matrices .
  • pH Effects : Adjust solution pH (2–12) using HCl/NaOH, and monitor solubility changes. Use pH paper or a calibrated pH meter. Note hydrolysis stability at extremes (e.g., sulfonate group degradation at pH < 3) .
    • Data Reporting : Include solubility curves (mg/L vs. pH) and ionic strength impacts.

Q. How can acute toxicity thresholds (LC50/EC50) for this compound be determined in aquatic organisms?

  • Methodology :

  • Test Organisms : Use Daphnia magna (48-hour immobilization) or Danio rerio (96-hour mortality) under OECD guidelines. Prepare serial dilutions (e.g., 0.1–100 mg/L) in reconstituted water .
  • Statistical Analysis : Apply probit or log-logistic models to calculate LC50/EC50 with 95% confidence intervals. Report temperature, dissolved oxygen, and solvent controls (e.g., <0.1% acetone) .
    • Advanced Considerations : Compare toxicity with non-sulfated analogs (e.g., nonylphenol ethoxylates) to evaluate sulfation’s detoxification role .

Advanced Research Questions

Q. How do ethoxylate chain length and sulfation degree influence the environmental partitioning and biodegradability of this compound?

  • Methodology :

  • Partitioning : Measure octanol-water partition coefficients (log Kow) via shake-flask method. Correlate with chain length (e.g., longer ethoxylate chains reduce log Kow) .
  • Biodegradability : Conduct OECD 301F (ready biodegradability) tests. Monitor CO₂ evolution or dissolved organic carbon (DOC) removal over 28 days. Use HPLC-MS to track degradation intermediates (e.g., nonylphenol) .
    • Data Contradictions : Note discrepancies between lab-based biodegradation rates and field observations due to microbial community variability .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., wastewater), and how can they be mitigated?

  • Methodology :

  • Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Optimize elution solvents (e.g., methanol:acetic acid, 95:5) to recover >85% of the compound .
  • Detection : Apply liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ion mode. Use deuterated internal standards (e.g., d4-nonylphenol) to correct matrix effects .
    • Challenges : High salt concentrations (>1,000 ppm) suppress ionization; dilute samples or use post-column infusion .

Q. How can researchers resolve contradictions in toxicity data for this compound across studies?

  • Methodology :

  • Meta-Analysis : Compile LC50/EC50 values from literature (e.g., ECOTOX database). Normalize data by test organism, exposure duration, and water hardness. Use random-effects models to quantify heterogeneity .
  • Sensitivity Analysis : Rank parameters (e.g., ethoxylate chain length, pH) via Monte Carlo simulations. Identify outliers due to methodological variability (e.g., solvent carrier effects) .
    • Case Study : NICNAS (2020) reported EC50 variations (0.5–5 mg/L for Daphnia magna) attributed to differing ethoxylate chain lengths (n=2 vs. n=10) .

Q. What strategies optimize the design of mixture toxicity studies involving this compound and co-occurring pollutants (e.g., microplastics, heavy metals)?

  • Methodology :

  • Experimental Design : Use factorial designs to test additive, synergistic, or antagonistic effects. For example, combine this compound (0.1–10 mg/L) with microplastics (1–100 µm) at environmentally relevant ratios .
  • Statistical Models : Apply concentration addition (CA) or independent action (IA) models. Calculate model deviation ratios (MDR) to classify interactions .
    • Data Interpretation : Use isobolograms or response surface models to visualize interaction thresholds .

Data Reporting and Reproducibility

  • Statistical Guidelines : Follow Nature Portfolio’s framework for reporting effect sizes (e.g., Cohen’s d), exact p-values, and Bayesian priors .
  • Replication : Document SPE and LC-MS/MS parameters (column type, gradient program) to enable method replication .

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